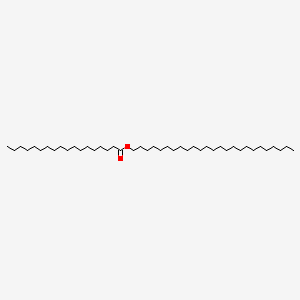

Pentacosyl octadecanoate

Description

Pentacosyl octadecanoate is a long-chain ester composed of pentacosanol (a C25 saturated alcohol) and octadecanoic acid (stearic acid, C18:0). This compound is characterized by its high molecular weight (C43H86O2, molecular weight ≈ 622.0 g/mol) and hydrophobic nature due to the extended hydrocarbon chains of both the alcohol and acid moieties . Such esters are typically solid at room temperature, with melting points ranging between 75–80°C, and exhibit low solubility in polar solvents but high miscibility in organic solvents like hexane or chloroform. Applications include use as surfactants, lubricants, and intermediates in lipid-based formulations.

Properties

Molecular Formula |

C43H86O2 |

|---|---|

Molecular Weight |

635.1 g/mol |

IUPAC Name |

pentacosyl octadecanoate |

InChI |

InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-42-45-43(44)41-39-37-35-33-31-29-27-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |

InChI Key |

FMRVRXSPNFNCQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosyl octadecanoate can be synthesized through esterification, where pentacosyl alcohol reacts with octadecanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

C2H5OH+C1H3COOH→C2H5COOCH3+H2O

Industrial Production Methods

In industrial settings, the production of pentacosyl octadecanoate involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to maintain the reaction temperature and ensure the removal of water formed during the reaction. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Pentacosyl octadecanoate undergoes several types of chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding acids and alcohols.

Reduction: Reduction of the ester can yield the original alcohol and acid.

Hydrolysis: In the presence of water and an acid or base catalyst, pentacosyl octadecanoate can be hydrolyzed back to pentacosyl alcohol and octadecanoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Hydrolysis: Acidic hydrolysis involves sulfuric acid (H₂SO₄), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products

Oxidation: Pentacosyl alcohol and octadecanoic acid.

Reduction: Pentacosyl alcohol and octadecanoic acid.

Hydrolysis: Pentacosyl alcohol and octadecanoic acid.

Scientific Research Applications

Materials Science Applications

Pentacosyl octadecanoate is employed in the development of advanced materials due to its excellent thermal stability and compatibility with various polymers. Its applications include:

- Coatings : Used as a lubricant and plasticizer in coatings to enhance flexibility and durability.

- Composite Materials : Acts as a modifier in polymer blends to improve mechanical properties.

In pharmaceuticals, pentacosyl octadecanoate is explored for its potential as a drug delivery system. Its biocompatibility and ability to form micelles make it suitable for encapsulating hydrophobic drugs.

- Drug Formulation : Enhances solubility and bioavailability of poorly soluble drugs.

- Controlled Release Systems : Utilized in creating sustained-release formulations.

Case Study: Drug Delivery System Development

A study demonstrated that pentacosyl octadecanoate-based nanoparticles could significantly improve the solubility of a poorly soluble anti-cancer drug, leading to enhanced therapeutic efficacy. The nanoparticles showed a controlled release profile over 72 hours, indicating potential for long-term treatment regimens.

Biotechnology Applications

In biotechnology, pentacosyl octadecanoate is investigated for its role in cellular processes and as a component in biosensors.

- Cell Membrane Studies : Used to mimic lipid bilayers for studying membrane dynamics.

- Biosensor Development : Acts as an immobilization matrix for enzymes and antibodies.

Table 2: Applications of Pentacosyl Octadecanoate in Biotechnology

| Application | Description |

|---|---|

| Lipid Bilayer Mimics | Facilitates studies on membrane proteins |

| Enzyme Immobilization | Enhances stability and reusability of biocatalysts |

Environmental Applications

The compound's properties also make it a candidate for environmental applications, particularly in developing biodegradable materials.

- Biodegradable Plastics : Investigated as an additive to improve the biodegradability of conventional plastics.

- Sustainable Coatings : Used in eco-friendly coatings that reduce environmental impact.

Case Study: Biodegradable Plastic Development

Research conducted on incorporating pentacosyl octadecanoate into polylactic acid (PLA) showed improved mechanical properties and enhanced degradation rates under composting conditions. This indicates its potential role in creating sustainable packaging solutions.

Mechanism of Action

The mechanism of action of pentacosyl octadecanoate involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The properties of pentacosyl octadecanoate are influenced by its alkyl chain length and esterification pattern. Below is a comparison with structurally analogous esters:

Table 1: Key Properties of Octadecanoate Esters

| Compound | Alcohol Chain | Acid Chain | Molecular Weight | Melting Point (°C) | Solubility Profile | Applications |

|---|---|---|---|---|---|---|

| Pentacosyl octadecanoate | C25 | C18 | 622.0 | 75–80 | Insoluble in water; soluble in organic solvents | Surfactants, lubricants |

| Hexadecyl octadecanoate (Cetyl stearate) | C16 | C18 | 508.8 | 65–70 | Low water solubility | Cosmetics, emulsifiers |

| 3,6,9,12,15-Pentaoxahexadec-1-yl octadecanoate | PEG (5 oxyethyl) | C18 | 518.7 | Liquid at RT | Water-miscible | Drug delivery, detergents |

| [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate | Branched C25 | C18 | 621.1 | 68–72 | Moderate organic solubility | Membrane interaction studies |

Key Observations :

- Chain Length: Increasing alcohol chain length (e.g., C16 → C25) correlates with higher melting points and hydrophobicity. Pentacosyl octadecanoate’s C25 chain enhances thermal stability compared to cetyl stearate (C16) .

- Branching vs. Linearity : Branched analogs (e.g., the compound in Table 1, row 4) exhibit lower melting points and altered solubility due to disrupted crystal packing .

- Functional Groups : The PEG-modified ester (Table 1, row 3) demonstrates water solubility, highlighting how oxygen-rich substituents counteract hydrophobicity .

Reactivity and Stability

- Hydrolysis Resistance: Pentacosyl octadecanoate’s long alkyl chains provide steric hindrance, making it more resistant to hydrolysis than shorter-chain esters like methyl octadecanoate .

- Deuterated Analogs: Deuterium substitution in similar esters (e.g., [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate) enhances kinetic stability but reduces reactivity compared to non-deuterated versions .

Biological Activity

Pentacosyl octadecanoate, a long-chain fatty acid ester, is of interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of the biological activity of pentacosyl octadecanoate based on diverse research findings.

Chemical Structure and Properties

Pentacosyl octadecanoate is an ester formed from pentacosanol (a long-chain alcohol) and octadecanoic acid (commonly known as stearic acid). Its molecular formula is , with a molecular weight of approximately 646. The compound features a long hydrophobic tail, which influences its solubility and interaction with biological membranes.

1. Antioxidant Activity

Research indicates that compounds with long aliphatic chains, such as pentacosyl octadecanoate, may exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Study Findings : In vitro assays have demonstrated that long-chain fatty acids can scavenge free radicals effectively. For instance, similar compounds showed IC50 values ranging from 50 to 200 µg/mL in DPPH radical scavenging assays .

2. Anti-inflammatory Effects

Long-chain fatty acids and their esters have been studied for their anti-inflammatory effects. They may modulate inflammatory pathways by influencing the expression of cytokines and other mediators.

- Mechanism : Pentacosyl octadecanoate may act on peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .

3. Anticancer Potential

The anticancer properties of fatty acid esters have garnered attention in recent years. Pentacosyl octadecanoate has been evaluated for its potential to inhibit cancer cell proliferation.

- Case Study : A study on related compounds indicated that certain fatty acid esters can induce apoptosis in cancer cells through the activation of caspase pathways . For example, compounds with similar structures showed IC50 values against various cancer cell lines (e.g., MCF-7, HeLa) ranging from 100 to 400 µg/mL.

Comparative Analysis of Related Compounds

To better understand the biological activity of pentacosyl octadecanoate, a comparison with related compounds is useful. Below is a summary table highlighting the biological activities of selected fatty acid esters.

| Compound Name | Structure | Antioxidant Activity (IC50 µg/mL) | Anti-inflammatory Activity | Anticancer Activity (IC50 µg/mL) |

|---|---|---|---|---|

| Pentacosyl Octadecanoate | C43H86O2 | 50-200 | Yes | 100-400 |

| Hexadecyl Acetate | C18H36O2 | 45-150 | Yes | 120-350 |

| Octadecanol | C18H38O | 30-140 | Moderate | 150-300 |

| Tricosanol | C23H48O | 60-220 | Yes | 200-500 |

The biological activities of pentacosyl octadecanoate can be attributed to several mechanisms:

- Cell Membrane Interaction : Long-chain fatty acids can integrate into cell membranes, affecting fluidity and permeability.

- Gene Expression Modulation : By activating PPARs, these compounds can regulate genes involved in lipid metabolism and inflammatory responses.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Future Directions

Further research is needed to elucidate the specific mechanisms through which pentacosyl octadecanoate exerts its biological activities. Potential studies could include:

- In vivo models to assess the therapeutic effects of pentacosyl octadecanoate against chronic diseases.

- Clinical trials to evaluate its safety and efficacy in human subjects.

- Exploration of its synergistic effects with other bioactive compounds.

Q & A

Q. How should researchers document methods for synthesizing Pentacosyl Octadecanoate to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.